molecular formula C8H17ClN2O B6213691 rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans CAS No. 1013111-81-3

rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans

Cat. No. B6213691
CAS RN: 1013111-81-3
M. Wt: 192.7
InChI Key:
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Description

Rac-(1R,4R)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans (Rac-MCHC) is a cyclic dipeptide that has been studied extensively in recent years. It is a chiral compound that can exist in either the cis or trans configuration. Rac-MCHC is of interest due to its potential applications in the pharmaceutical and biotechnology industries, as well as its use in scientific research.

Scientific Research Applications

Rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans has been studied extensively in recent years due to its potential applications in the pharmaceutical and biotechnology industries. rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can be used to treat diseases such as Alzheimer’s and Parkinson’s. rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans has also been studied for its ability to inhibit the enzyme thrombin, which is involved in blood clotting. This inhibition can be used to treat diseases such as thrombosis and stroke. rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans has also been studied for its ability to inhibit the enzyme acetyl-CoA carboxylase, which is involved in fatty acid biosynthesis. This inhibition can be used to treat diseases such as obesity and diabetes.

Mechanism of Action

Rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans works by inhibiting the enzymes acetylcholinesterase, thrombin, and acetyl-CoA carboxylase. Acetylcholinesterase is inhibited by rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans binding to the active site of the enzyme and blocking the enzyme’s ability to break down acetylcholine. Thrombin is inhibited by rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans binding to the active site of the enzyme and blocking the enzyme’s ability to catalyze the conversion of fibrinogen to fibrin. Acetyl-CoA carboxylase is inhibited by rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans binding to the active site of the enzyme and blocking the enzyme’s ability to catalyze the conversion of acetyl-CoA to malonyl-CoA.
Biochemical and Physiological Effects
rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans has been studied for its biochemical and physiological effects. Studies have shown that rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans can increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans has also been shown to reduce inflammation and oxidative stress, which can lead to improved cardiovascular health. rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans has also been shown to reduce blood clotting and improve blood flow, which can lead to improved circulation and reduced risk of stroke.

Advantages and Limitations for Lab Experiments

Rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans is an effective inhibitor of the enzymes acetylcholinesterase, thrombin, and acetyl-CoA carboxylase, making it a useful tool for laboratory experiments. The advantages of using rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans in laboratory experiments include its high purity, low cost, and easy synthesis. The limitations of using rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans in laboratory experiments include its low solubility in water, its instability in solution, and its susceptibility to degradation.

Future Directions

There are a number of potential future directions for the study of rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans. One potential direction is the development of more efficient synthesis methods for rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans. Another potential direction is the study of the effects of rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans on other enzymes, such as proteases and lipases. Another potential direction is the study of the effects of rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans on other diseases, such as cancer and HIV/AIDS. Finally, another potential direction is the development of new pharmaceuticals and biotechnological applications for rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans.

Synthesis Methods

Rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans is synthesized from the dipeptide cyclohexylglycine (CHG) through a series of reactions. The first step involves the formation of the cyclic imide of CHG by reacting CHG with formamide. This reaction is catalyzed by an acid and forms the cyclic imide of CHG. The second step involves the formation of a chiral amide by reacting the cyclic imide of CHG with an amine. This reaction is also catalyzed by an acid and forms the chiral amide of CHG. The third and final step involves the formation of rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans by reacting the chiral amide of CHG with hydrochloric acid. This reaction forms the desired product, rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans, in the trans configuration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Hydrogen chloride gas", "Sodium cyanoborohydride", "Sodium hydroxide", "Methanol", "Acetic acid", "Ammonium chloride" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with methylamine in the presence of hydrogen chloride gas to form N-methylcyclohexanone.", "Step 2: N-methylcyclohexanone is reduced with sodium cyanoborohydride to form N-methylcyclohexanol.", "Step 3: N-methylcyclohexanol is reacted with acetic acid and ammonium chloride to form N-methylcyclohexanamine hydrochloride.", "Step 4: N-methylcyclohexanamine hydrochloride is reacted with sodium hydroxide to form rac-(1r,4r)-4-amino-N-methylcyclohexane.", "Step 5: rac-(1r,4r)-4-amino-N-methylcyclohexane is reacted with hydrochloric acid to form rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans." ] }

CAS RN

1013111-81-3

Molecular Formula

C8H17ClN2O

Molecular Weight

192.7

Purity

95

Origin of Product

United States

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